Cas no 18761-31-4 (5-Nitro-1-benzofuran)
5-Nitro-1-benzofuran Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitrobenzofuran
- 5-Nitro-1-benzofuran
- Benzofuran, 5-nitro-
- 5-nitro-[2,3]-benzofuran
- 5-Nitrobenzo<b>furan
- Benzofuran,5-nitro
- nitro-5 benzofuranne
- 5-nitrobenzo[b]furan
- LPMMCJSIUVQZFD-UHFFFAOYSA-N
- AK127625
- 5-Nitro-1-benzofuran #
- FCH841179
- SBB087671
- AB06048
- TZ000766
- OR111026
- AX8249416
- ST24044923
- A813160
- W12159
- 4N-039
- Z1198153279
- MFCD00456542
- CS-Z0028
- SCHEMBL428529
- AKOS006272236
- FT-0721157
- LCZC1822
- 18761-31-4
- DTXSID80344313
- EN300-179776
- DB-082597
- 5-Nitro-[2,3]-benzofuran;
- AB-337/25021045
-
- MDL: MFCD00456542
- Inchi: 1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
- InChI Key: LPMMCJSIUVQZFD-UHFFFAOYSA-N
- SMILES: O1C=CC2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 163.02700
- Monoisotopic Mass: 163.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59
- XLogP3: 2.2
Experimental Properties
- Density: 1.380±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 114-115 ºC
- Boiling Point: 273.1±13.0 ºC (760 Torr),
- Flash Point: 119.0±19.8 ºC,
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 58.96000
- LogP: 2.86420
5-Nitro-1-benzofuran Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature(BD249416)
5-Nitro-1-benzofuran Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-1-benzofuran Pricemore >>
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5-Nitro-1-benzofuran Suppliers
5-Nitro-1-benzofuran Related Literature
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1. Selective preparation and cyclization of 2-(2-hydroxyphenyl)-2-(isopropylthio)ethanols. New synthesis of 1-benzofuransTomomi Ota,Shun Hasegawa,Seiichi Inoue,Kikumasa Sato J. Chem. Soc. Perkin Trans. 1 1988 3029
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Swetha Reddy,Srinivas Thadkapally,Mounika Mamidyala,Jagadeesh Babu Nanubolu,Rajeev S. Menon RSC Adv. 2015 5 8199
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3. Benzofurano-oxazinesJ. Hill,G. R. Ramage J. Chem. Soc. C 1967 783
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4. Chemo-enzymatic preparation of hydroxymethyl ketonesCsaba Paizs,Monica To?a,Cornelia Majdik,Viktória Bódai,Lajos Novák,Florin-Dan Irimie,László Poppe ketones. Csaba Paizs Monica To?a Cornelia Majdik Viktória Bódai Lajos Novák Florin-Dan Irimie László Poppe J. Chem. Soc. Perkin Trans. 1 2002 2400
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Krishna Damera,Bowen Ke,Ke Wang,Chaofeng Dai,Lifang Wang,Binghe Wang RSC Adv. 2012 2 9403
Additional information on 5-Nitro-1-benzofuran
Comprehensive Overview of 5-Nitro-1-benzofuran (CAS No. 18761-31-4): Properties, Applications, and Research Insights
5-Nitro-1-benzofuran (CAS No. 18761-31-4) is a nitro-substituted benzofuran derivative that has garnered significant attention in pharmaceutical and material science research. With the growing demand for heterocyclic compounds in drug discovery, this compound stands out due to its unique structural features and reactivity. Its molecular formula, C8H5NO3, and a molar mass of 163.13 g/mol, make it a versatile intermediate in organic synthesis. Researchers often explore its potential in designing bioactive molecules, particularly in the development of antimicrobial agents and fluorescence probes.
The nitro group in 5-Nitro-1-benzofuran enhances its electrophilic character, enabling diverse chemical transformations such as reduction to amines or participation in nucleophilic aromatic substitution reactions. This reactivity aligns with current trends in green chemistry, where scientists seek efficient methods to functionalize benzofuran scaffolds. A common query in academic forums is: "How does the nitro group influence the electronic properties of benzofuran?" Studies confirm that the electron-withdrawing effect of the nitro group significantly alters the compound’s absorption and emission spectra, making it valuable for optoelectronic applications.
In pharmaceutical contexts, 5-Nitro-1-benzofuran derivatives are investigated for their anti-inflammatory and antioxidant properties. Recent publications highlight its role as a precursor for kinase inhibitors, a hot topic in cancer therapy research. Users frequently search for "5-Nitro-1-benzofuran solubility" or "synthetic routes for 5-Nitro-1-benzofuran derivatives," reflecting practical concerns in lab workflows. The compound exhibits moderate solubility in polar organic solvents like DMSO and ethanol, which is critical for reaction planning.
From a material science perspective, 5-Nitro-1-benzofuran contributes to advancements in organic semiconductors and luminescent materials. Its rigid benzofuran core and nitro functionalization allow tuning of HOMO-LUMO gaps, a key parameter in designing OLED materials. Industry professionals often discuss its compatibility with polymer matrices, addressing queries like "Can 5-Nitro-1-benzofuran improve charge transport in thin films?" Experimental data suggest its potential in enhancing electron mobility in hybrid materials.
Environmental and safety profiles of 5-Nitro-1-benzofuran are also frequently debated. While not classified as hazardous under standard protocols, proper handling guidelines emphasize avoiding prolonged exposure. Searches for "5-Nitro-1-benzofuran stability under UV light" reveal interest in its photodegradation behavior, relevant to sustainable chemistry practices. Analytical techniques like HPLC and NMR are routinely employed to monitor its purity, ensuring reproducibility in research.
Future directions for 5-Nitro-1-benzofuran include exploring its catalytic applications and bioconjugation strategies. With the rise of AI-assisted molecular design, computational studies predict novel derivatives with enhanced binding affinities. This aligns with the broader shift toward data-driven chemistry, where compounds like 5-Nitro-1-benzofuran serve as benchmarks for algorithm validation. As interdisciplinary collaborations grow, its role in precision medicine and smart materials will likely expand.
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